N-{4-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide
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Overview
Description
N-{4-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide is a complex organic compound with a unique structure that includes a benzodioxaphosphepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide typically involves the reaction of 4-hydroxyphenylacetamide with a suitable phosphorodioxaphosphine precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the benzodioxaphosphepin ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzodioxaphosphepin ring, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-{4-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-{4-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzodioxaphosphepin ring system plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Shares a similar benzoxazin ring structure.
N-(4-Nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide: Contains a benzothiazin ring, which is structurally related to the benzodioxaphosphepin ring.
Uniqueness
N-{4-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide is unique due to its benzodioxaphosphepin ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H16NO5P |
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Molecular Weight |
333.27 g/mol |
IUPAC Name |
N-[4-[(3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-yl)oxy]phenyl]acetamide |
InChI |
InChI=1S/C16H16NO5P/c1-12(18)17-13-6-8-14(9-7-13)22-23(19)10-20-15-4-2-3-5-16(15)21-11-23/h2-9H,10-11H2,1H3,(H,17,18) |
InChI Key |
GAFQWOZCYBFTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OP2(=O)COC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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